REACTION_CXSMILES
|
[Cl:1][CH2:2][C:3]([CH2:5]Cl)=O.[NH2:7][C:8]([NH2:10])=[S:9].CC(C)=[O:13]>>[ClH:1].[NH2:7][C:8]1[S:9][CH:5]=[C:3]([CH2:2][OH:13])[N:10]=1 |f:3.4|
|
Name
|
|
Quantity
|
917 mg
|
Type
|
reactant
|
Smiles
|
ClCC(=O)CCl
|
Name
|
|
Quantity
|
550 mg
|
Type
|
reactant
|
Smiles
|
NC(=S)N
|
Name
|
|
Quantity
|
6 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The formed solid was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.NC=1SC=C(N1)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 524 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |